8-(diethylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(diethylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, also known as EFDP, is a purine derivative that has gained attention in scientific research due to its potential therapeutic applications. EFDP is a synthetic compound that was first synthesized in the early 2000s and has since been studied extensively for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Bronchodilation and Antiallergic Activity
- Bronchodilation in Asthma Treatment : Research has shown that certain derivatives of methylated purines, similar in structure to 8-(diethylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, have been effective in treating asthma. These compounds have been found to be active bronchodilators, helping in the treatment of exercise-induced bronchospasm in asthmatic patients. These derivatives were particularly effective in improving asthma disability scores and increasing FEV1 measurements after oral administration, indicating their potential in asthma management (Cho et al., 1981).
- Antiallergic Effects : Derivatives of methylated purines have also been noted for their antiallergic properties. A study on the H1-receptor antagonist tazifylline, a compound structurally related to methylated purines, showed significant antiallergic activity. The study revealed dose-related inhibitions of skin reactions induced by various allergens, highlighting the potential of these derivatives in managing allergic reactions (Ring et al., 1988).
Neuroprotection and Parkinson's Disease
- Neuroprotection and Parkinson's Disease : Another significant area of research has been the neuroprotective properties of methylated purine derivatives. Studies have found an association between the consumption of caffeine, a methylated purine, and a reduced risk of developing Parkinson's Disease (PD). Research indicates that caffeine and certain adenosine receptor antagonists can attenuate neurotoxicity and dopaminergic deficits in models of PD, suggesting the therapeutic potential of these compounds in neurodegenerative diseases (Chen et al., 2001).
Purine Metabolism and Kidney Stone Prevention
- Purine Metabolism and Kidney Stones : Methylated purines have also been studied in the context of urinary stones and purine metabolism. Research has indicated that methylated purines, found in dietary sources, drugs, and as part of uric acid calculi, might play a role in the pathogenesis of urolithiasis. Understanding the metabolism and excretion patterns of these compounds could lead to insights into the prevention and management of kidney stones (Safranow & Machoy, 2005).
Eigenschaften
IUPAC Name |
8-(diethylamino)-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O2/c1-5-23(6-2)17-20-15-14(16(25)22(4)18(26)21(15)3)24(17)11-12-7-9-13(19)10-8-12/h7-10H,5-6,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMJVXHRUISLBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(N1CC3=CC=C(C=C3)F)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.